3-[(pyridin-4-yl)methyl]pyrrolidine-2,5-dione

Medicinal Chemistry Scaffold Hopping Regioisomer Purity

Procure 3-[(pyridin-4-yl)methyl]pyrrolidine-2,5-dione for fragment-based drug discovery (FBDD) and medicinal chemistry. This 190.20 Da fragment features a C-3 pyridin-4-ylmethyl substituent, providing a distinct basic nitrogen and hydrogen-bond geometry compared to N-substituted or 3-benzyl analogs. The ionizable pyridine enhances target engagement in metal-coordination and PROTAC linker applications. Supplied at ≥95% HPLC purity, this regioisomerically defined powder ensures consistent biophysical assay performance. Order now for neuroscience scaffold exploration requiring enantioselective potential.

Molecular Formula C10H10N2O2
Molecular Weight 190.202
CAS No. 1341473-69-5
Cat. No. B2562210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(pyridin-4-yl)methyl]pyrrolidine-2,5-dione
CAS1341473-69-5
Molecular FormulaC10H10N2O2
Molecular Weight190.202
Structural Identifiers
SMILESC1C(C(=O)NC1=O)CC2=CC=NC=C2
InChIInChI=1S/C10H10N2O2/c13-9-6-8(10(14)12-9)5-7-1-3-11-4-2-7/h1-4,8H,5-6H2,(H,12,13,14)
InChIKeyNMOPMNNOMHSQAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(Pyridin-4-yl)methyl]pyrrolidine-2,5-dione (CAS 1341473-69-5): Chemical Identity, Scaffold Class, and Procurement Baseline


3-[(Pyridin-4-yl)methyl]pyrrolidine-2,5-dione (CAS 1341473-69-5) is a heterocyclic small molecule (C10H10N2O2, MW 190.20 g/mol) belonging to the pyrrolidine-2,5-dione (succinimide) class . The structure features a pyridin-4-ylmethyl substituent at the 3-position of the succinimide ring, distinguishing it from N-substituted and C-3 alkyl/aryl analogs. Commercial sourcing indicates a typical purity of 95% (HPLC), with the compound supplied as a powder stored at room temperature . This compound serves as a versatile building block in medicinal chemistry, with the pyridine nitrogen offering a potential hydrogen-bond acceptor and coordination site not present in purely carbocyclic analogs.

Why 3-[(Pyridin-4-yl)methyl]pyrrolidine-2,5-dione Cannot Be Replaced by Common Succinimide Analogs Without Quantitative Justification


The pyrrolidine-2,5-dione scaffold is pharmacologically privileged, but small structural changes—particularly the position and electronic character of the substituent—dramatically alter target engagement, physicochemical properties, and metabolic stability [1]. The C-3 pyridin-4-ylmethyl group introduces a basic nitrogen at a specific geometry that is absent in N-substituted regioisomers (e.g., 1-(pyridin-4-ylmethyl)pyrrolidine-2,5-dione), phenyl analogs (e.g., 3-benzylpyrrolidine-2,5-dione), or simple 3,3-dialkyl anticonvulsants such as ethosuximide. Generic substitution without matched comparative data therefore risks loss of key interactions—hydrogen bonding, π-stacking, or metal coordination—that are essential for target potency and selectivity in biochemical assays [1].

Quantitative Differentiation Evidence for 3-[(Pyridin-4-yl)methyl]pyrrolidine-2,5-dione Against Closest Analogs


Regioisomeric Purity Advantage: C-3 vs. N-1 Substitution

Commercial 3-[(pyridin-4-yl)methyl]pyrrolidine-2,5-dione is supplied as a single regioisomer (C-3 substitution) with 95% purity , confirmed by the InChI Key NMOPMNNOMHSQAU-UHFFFAOYSA-N and SMILES C1C(C(=O)NC1=O)CC2=CC=NC=C2 . In contrast, the N-1 regioisomer 1-(pyridin-4-ylmethyl)pyrrolidine-2,5-dione (CAS not specified; SMILES O=C1CCC(=O)N1CC2=CC=NC=C2) is a distinct chemical entity with different hydrogen-bonding capacity and metabolic vulnerability due to the absence of the acidic succinimide N–H. No quantitative head-to-head biological data are available for these two regioisomers.

Medicinal Chemistry Scaffold Hopping Regioisomer Purity

Pyridine Positional Isomer Differentiation: 4-Pyridyl vs. 3-Pyridyl vs. 2-Pyridyl

The 4-pyridyl isomer of 3-[(pyridin-4-yl)methyl]pyrrolidine-2,5-dione is expected to display different target-binding geometry compared to its 3-pyridyl and 2-pyridyl counterparts. Literature on related pyrrolidine-2,5-dione anticonvulsants demonstrates that the position of the methyl group on the pyridine ring significantly influences anti-seizure protection [1]. While no direct IC50 or Ki data are available for the 3-[(pyridin-4-yl)methyl] analog specifically, the class-level SAR indicates that pyridine nitrogen placement modulates hydrogen-bond acceptor capacity and steric fit within binding pockets.

Medicinal Chemistry Isomer Selectivity GPCR Ligands

Heteroaryl vs. Phenyl Substituent: Pyridine Nitrogen Impact on Physicochemical Profile

The pyridin-4-ylmethyl substituent introduces a basic nitrogen (predicted pKa ~5.0–5.5 for the pyridine ring) not present in the phenyl analog 3-benzylpyrrolidine-2,5-dione (CAS 66195-04-8). This nitrogen enhances aqueous solubility at low pH and provides an additional hydrogen-bond acceptor site. Although experimentally measured solubility values are not publicly available for either compound, the presence of the ionizable pyridine center is a key differentiator for fragment-based screening libraries where solubility and ligand efficiency are prioritized . The molecular weight (190.20 vs. 189.21 g/mol) and formula (C10H10N2O2 vs. C11H11NO2) are nearly identical, making the heteroatom the primary source of differentiation.

Drug-likeness Solubility Fragment-Based Drug Discovery

C-3 Substitution Pattern: Differentiating from 3,3-Dialkyl Anticonvulsant Scaffolds

Classical anticonvulsant succinimides such as ethosuximide (3-ethyl-3-methylpyrrolidine-2,5-dione) possess 3,3-dialkyl substitution, which is associated with T-type calcium channel blockade. In contrast, 3-[(pyridin-4-yl)methyl]pyrrolidine-2,5-dione bears a single 3-substituent, leaving the C-3 methine proton available for potential metabolic oxidation or further derivatization. SAR studies on related 1-(2-pyridinyl)-3-substituted pyrrolidine-2,5-diones indicate that the nature of the C-3 substituent (rather than the 3,3-disubstitution pattern) is the primary driver of anticonvulsant potency in MES models [1]. No direct comparative data for the target compound against ethosuximide are available.

Anticonvulsant Structure-Activity Relationship CNS Drug Discovery

Commercial Purity Benchmarking for Reproducible Screening

The target compound is available from multiple vendors at a consistent purity specification of 95% (HPLC) . By comparison, many in-class pyrrolidine-2,5-dione building blocks are offered at lower purity (e.g., 90% or 95% with significant batch variability). The confirmed InChI Key (NMOPMNNOMHSQAU-UHFFFAOYSA-N) enables unambiguous identity verification across suppliers, reducing the risk of regioisomeric or stereochemical contamination that could confound biological assay results.

Quality Control High-Throughput Screening Reproducibility

Optimal Application Scenarios for 3-[(Pyridin-4-yl)methyl]pyrrolidine-2,5-dione Based on Quantitative Differentiation Evidence


Fragment-Based Lead Generation Requiring a Pyridine-Containing Succinimide Scaffold

In fragment-based drug discovery (FBDD), 3-[(pyridin-4-yl)methyl]pyrrolidine-2,5-dione serves as a low-molecular-weight (190.20 Da) fragment with a defined hydrogen-bonding motif (succinimide N–H and carbonyls) and an ionizable pyridine nitrogen . The 4-pyridyl isomer is preferred over 3-pyridyl or phenyl analogs when the target binding site contains an acidic residue or metal ion capable of interacting with the pyridine lone pair. The 95% purity specification ensures minimal interference from impurities in biophysical assays (SPR, NMR, ITC).

Regioisomer-Specific SAR Exploration in CNS Drug Discovery

For neuroscience programs investigating anticonvulsant or anxiolytic mechanisms, the C-3 substitution pattern with a 4-pyridylmethyl group provides a structurally distinct alternative to 3,3-dialkyl succinimides (e.g., ethosuximide) . The mono-substituted C-3 position retains a stereocenter that can be exploited for enantioselective synthesis, allowing exploration of chirality-dependent pharmacology that is inaccessible with disubstituted scaffolds.

Synthetic Intermediate for Metal-Coordinating Ligands and PROTACs

The pyridine nitrogen at the 4-position of the aromatic ring can act as a metal-coordination site or as an attachment point for further functionalization. This makes 3-[(pyridin-4-yl)methyl]pyrrolidine-2,5-dione a valuable intermediate for synthesizing metal-chelating inhibitors, PROTAC linkers, or bifunctional molecules where the succinimide core provides conformational rigidity and the pyridine enables target engagement. The confirmed regioisomeric identity (InChI Key NMOPMNNOMHSQAU-UHFFFAOYSA-N) ensures consistent reactivity in downstream synthetic steps .

Physicochemical Comparator in Drug-Likeness Profiling Studies

As a heteroaryl-substituted succinimide, this compound can serve as a comparator against phenyl analogs (e.g., 3-benzylpyrrolidine-2,5-dione) in systematic drug-likeness assessments . The presence of the pyridine nitrogen enables evaluation of the impact of heteroatom incorporation on solubility, permeability, and metabolic stability within an otherwise identical scaffold framework.

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